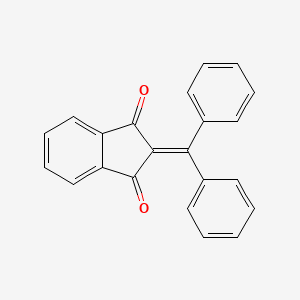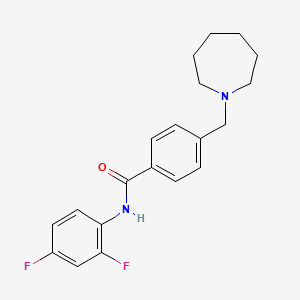
2-(diphenylmethylene)-1H-indene-1,3(2H)-dione
説明
2-(diphenylmethylene)-1H-indene-1,3(2H)-dione, also known as chalcone, is a yellow crystalline compound that belongs to the class of organic compounds called chalcones. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that its biological activity is due to its ability to interact with various cellular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase and aldose reductase, by binding to their active sites. It has also been shown to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. It has also been shown to possess anticancer properties, which may help to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to possess antibacterial and antifungal properties, which may help to prevent and treat infections.
実験室実験の利点と制限
One of the advantages of using 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments. In addition, its biological activity may vary depending on the experimental conditions, which may make it difficult to compare results across different studies.
将来の方向性
There are several future directions for the study of 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione. One direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with cellular targets. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, in order to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a yellow crystalline compound that has been extensively studied for its potential applications in various scientific research fields. It possesses antioxidant, anti-inflammatory, and anticancer properties, and has been investigated for its potential use as an antibacterial and antifungal agent. Its mechanism of action is not fully understood, but it is believed to interact with various cellular targets. While it has several advantages for use in lab experiments, it also has limitations, such as its low solubility in water. Further research is needed to explore its potential as a therapeutic agent and to better understand its mechanism of action.
合成法
The synthesis of 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst to form a this compound. Other methods include the aldol condensation and the Knoevenagel condensation.
科学的研究の応用
2-(diphenylmethylene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as an antibacterial and antifungal agent. In addition, it has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and aldose reductase, which are involved in various physiological processes.
特性
IUPAC Name |
2-benzhydrylideneindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c23-21-17-13-7-8-14-18(17)22(24)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABOCHPSTHGYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362441 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(diphenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13248-12-9 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(diphenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZHYDRYLIDENE-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)
![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)

![7-(3-methyl-2-oxopentanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031814.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methyl-2-pyridinyl)methyl]amine](/img/structure/B6031816.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6031827.png)
![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)
![N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B6031862.png)
![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)
![methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6031883.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)acetamide](/img/structure/B6031891.png)
![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)